molecular formula C7H10BrN3OS B13848359 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol

Cat. No.: B13848359
M. Wt: 264.15 g/mol
InChI Key: TWORAIYLUGTAQR-UHFFFAOYSA-N
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Description

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol is a heterocyclic compound that contains a thiadiazole ring substituted with a bromine atom and a piperidin-4-ol moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol typically involves the reaction of 5-bromo-1,3,4-thiadiazole with piperidin-4-ol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidin-4-ol, followed by nucleophilic substitution with 5-bromo-1,3,4-thiadiazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone.

    Reduction: The bromine atom in the thiadiazole ring can be reduced to form the corresponding thiadiazole derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a thiadiazole derivative without the bromine atom.

    Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-1,3,4-thiadiazol-2-yl)piperidin-4-ol
  • 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol
  • 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol

Uniqueness

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the combination of the thiadiazole ring and piperidin-4-ol moiety contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C7H10BrN3OS

Molecular Weight

264.15 g/mol

IUPAC Name

1-(5-bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol

InChI

InChI=1S/C7H10BrN3OS/c8-6-9-10-7(13-6)11-3-1-5(12)2-4-11/h5,12H,1-4H2

InChI Key

TWORAIYLUGTAQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NN=C(S2)Br

Origin of Product

United States

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